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Abstract
M3541 is a potent, ATP-competitive, and highly selective small molecule inhibitor of the Ataxia-

telangiectasia mutated (ATM) kinase. Developed as a potential anti-cancer agent, M3541 was

investigated for its ability to sensitize tumors to DNA double-strand break (DSB)-inducing

therapies such as radiotherapy. Preclinical studies demonstrated its efficacy in inhibiting ATM

signaling, suppressing DSB repair, and enhancing the effects of radiation in various cancer cell

lines and xenograft models. However, a Phase I clinical trial in combination with palliative

radiotherapy was terminated due to a non-optimal pharmacokinetic profile and an absence of a

dose-response relationship. This guide provides a comprehensive overview of the chemical

structure, properties, mechanism of action, and experimental data related to M3541, intended

to serve as a technical resource for the scientific community.

Chemical Structure and Physicochemical Properties
M3541 is a reversible inhibitor belonging to the 1,3-dihydro-imidazo[4,5-c]quinolin-2-one

chemical class. Its structure, formula, and key properties are summarized below.
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Property Value

Chemical Formula C₂₃H₁₇FN₆O₂

Molecular Weight 428.42 g/mol

CAS Number 1360628-91-6

Appearance White to light yellow solid

SMILES Notation
N#CC1=CC=C(N(C2=C3C=NC4=CC(OC)=C(C

5=CN(C)N=C5)C=C24)C(N3C)=O)C(F)=C1

Solubility Soluble in DMSO (e.g., 11 mg/mL)

Mechanism of Action and Signaling Pathway
M3541 exerts its biological effects by selectively inhibiting the kinase activity of ATM, a primary

regulator of the DNA damage response (DDR) pathway initiated by DNA double-strand breaks

(DSBs).

In response to DSBs, ATM autophosphorylates at Serine 1981 and subsequently

phosphorylates a multitude of downstream substrates. A key substrate is the checkpoint kinase

2 (CHK2), which, upon activation, mediates cell cycle arrest, allowing time for DNA repair.

M3541, by binding to the ATP-binding pocket of ATM, prevents this phosphorylation cascade.

The inhibition of ATM-mediated signaling abrogates the G1/S and G2/M cell cycle checkpoints

and suppresses DSB repair via homologous recombination. This leads to the accumulation of

unrepaired DNA damage in cancer cells, ultimately resulting in mitotic catastrophe and

apoptosis, particularly when combined with DNA-damaging agents like ionizing radiation.
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Caption: Simplified ATM signaling pathway in response to DNA double-strand breaks and the
inhibitory action of M3541.

Preclinical Data
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In Vitro Potency and Selectivity
M3541 demonstrated sub-nanomolar potency against ATM kinase in cell-free assays. It

exhibited high selectivity against other closely related kinases in the PI3K-related kinase (PIKK)

family.[1][2]

Kinase Target IC₅₀ (nM)

ATM 0.25

ATR > 10,000

DNA-PK 150

mTOR 2,000

PI3Kγ 1,700

Data from in vitro kinase assays.

In cellular assays, M3541 effectively inhibited the bleomycin-induced phosphorylation of CHK2

in various cancer cell lines with wild-type ATM, with a mean IC₅₀ of 71 nM.

Cellular Effects
Preclinical studies in cancer cell lines, such as the A549 non-small cell lung cancer line,

confirmed that M3541 suppresses ATM signaling and the repair of DSBs induced by ionizing

radiation (IR).[2]
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Cellular Endpoint Observation

ATM Signaling

Dose-dependent inhibition of IR-induced

autophosphorylation of ATM and

phosphorylation of substrates like CHK2, KAP1,

and p53. A 1 µM concentration of M3541

resulted in over 90% inhibition of ATM activity.

DSB Repair

Significant inhibition of IR-induced DSB repair,

as evidenced by the persistence of γH2AX foci

in treated cells.

Cell Cycle Progression
Disruption of cell cycle progression in

combination with IR.

Clonogenic Survival

Potent sensitization of a broad range of cancer

cell lines to ionizing radiation, leading to

reduced colony formation.

Synergy with other agents
Synergistic effects observed with topoisomerase

and PARP inhibitors.

Pharmacokinetics
Preclinical Pharmacokinetics
In animal studies involving rats and dogs, M3541 showed rapid oral absorption, with a median

time to maximum concentration (Tmax) of 1-2 hours. In rats, the area under the concentration-

time curve (AUC) was roughly dose-proportional from 10 to 75 mg/kg. In dogs, dose-

proportionality for both AUC and maximum observed plasma concentration (Cmax) was

observed for doses up to 10 mg/kg/day.[1]

Clinical Pharmacokinetics
A Phase I clinical trial (NCT03225105) evaluated M3541 in patients with solid tumors at doses

ranging from 50 mg to 300 mg, administered on the days of radiotherapy fractions. The study

revealed a non-optimal pharmacokinetic profile where total plasma levels of M3541 did not

increase with the dose after single or repeated dosing. This absence of a dose-response
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relationship contributed to the early termination of the trial and the decision to halt further

clinical development of M3541.[1]

Experimental Protocols
In Vitro ATM Kinase Inhibition Assay
A general protocol for determining the IC₅₀ of an inhibitor against ATM kinase is as follows:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1193091?utm_src=pdf-body
https://m.youtube.com/watch?v=9xlEVtxQ5FI
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Reagents:
- Recombinant ATM Kinase

- Biotinylated Peptide Substrate
- M3541 (serial dilutions)

- ATP (at or near Km)
- Kinase Buffer

Incubate kinase, substrate,
and M3541 at room temperature

Initiate reaction by adding ATP

Stop reaction after a defined time
(e.g., with EDTA)

Detect phosphorylated substrate
(e.g., using HTRF, AlphaScreen, or ELISA)

Calculate % inhibition and
determine IC50 using non-linear regression

End

Click to download full resolution via product page

Caption: General workflow for an in vitro ATM kinase inhibition assay.
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Western Blot for ATM Signaling
Cell Treatment: Plate A549 cells and allow them to adhere. Pre-treat with desired

concentrations of M3541 for 1 hour.

Induce DNA Damage: Expose cells to 5 Gy of ionizing radiation.

Lysis: After a specified time (e.g., 6 hours), harvest cells and prepare whole-cell lysates

using RIPA buffer supplemented with protease and phosphatase inhibitors.

Quantification: Determine protein concentration using a BCA assay.

Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

Transfer: Transfer separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Antibody Incubation: Incubate the membrane with primary antibodies against p-ATM

(Ser1981), total ATM, p-CHK2, total CHK2, and a loading control (e.g., β-actin) overnight at

4°C.

Washing and Secondary Antibody: Wash the membrane with TBST and incubate with HRP-

conjugated secondary antibodies for 1 hour at room temperature.

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system.

Clonogenic Survival Assay
Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line. Seed a

precise number of cells (e.g., 200-1000 cells/well, depending on the cell line and radiation

dose) into 6-well plates.

Treatment: Allow cells to attach for several hours, then treat with M3541 at a fixed

concentration (e.g., 1 µM).
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Irradiation: Shortly after adding the drug, irradiate the plates with a range of doses (e.g., 0, 2,

4, 6 Gy).

Incubation: Remove the drug-containing medium after a set period (e.g., 24 hours), replace it

with fresh medium, and incubate the plates for 10-14 days, allowing colonies to form.

Fixing and Staining: Aspirate the medium, wash with PBS, fix the colonies with a

methanol/acetic acid solution, and stain with 0.5% crystal violet.

Counting: Count the colonies (defined as groups of ≥50 cells).

Analysis: Calculate the plating efficiency and survival fraction for each treatment condition to

assess the radiosensitizing effect of M3541.

Conclusion
M3541 is a well-characterized, potent, and selective inhibitor of ATM kinase. Its preclinical

profile robustly demonstrated the intended mechanism of action, leading to the sensitization of

cancer cells to DNA-damaging agents. Despite the promising preclinical data, the compound's

development was halted due to an unfavorable pharmacokinetic profile in early clinical trials.

The data and methodologies presented in this guide serve as a valuable technical resource for

researchers in the fields of DNA damage response, oncology, and drug development, providing

insights into the therapeutic potential and challenges associated with targeting the ATM

pathway.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b1193091#the-chemical-structure-and-properties-of-
m3541]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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